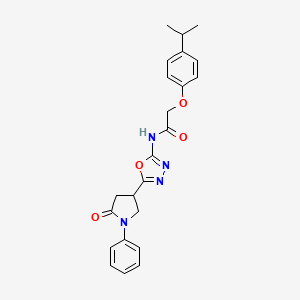
2-(4-isopropylphenoxy)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, an oxadiazole ring, and a phenoxyacetamide moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the construction of the oxadiazole ring, and the coupling of the phenoxyacetamide moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques would be essential to achieve the desired quality and consistency.
化学反応の分析
Types of Reactions
N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions might use hydrogen peroxide in an acidic medium, while reduction reactions could involve sodium borohydride in an alcoholic solvent. Substitution reactions often require catalysts and controlled temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Its potential pharmacological properties could be explored for developing new therapeutic agents, particularly in areas like anti-inflammatory or anticancer research.
Industry: The compound might find applications in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Several compounds share structural similarities with N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE, including:
- N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(METHYL)PHENOXY]ACETAMIDE
- N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(ETHYL)PHENOXY]ACETAMIDE
Uniqueness
What sets N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE apart is its specific combination of functional groups and the resulting chemical properties
特性
分子式 |
C23H24N4O4 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H24N4O4/c1-15(2)16-8-10-19(11-9-16)30-14-20(28)24-23-26-25-22(31-23)17-12-21(29)27(13-17)18-6-4-3-5-7-18/h3-11,15,17H,12-14H2,1-2H3,(H,24,26,28) |
InChIキー |
SIAXRQHGPMGTMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B11209229.png)
![7-(3-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11209237.png)

![2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B11209245.png)
![4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11209248.png)
![2,2'-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B11209269.png)
![N-(2,5-dimethylphenyl)-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide](/img/structure/B11209274.png)
![3-[(3-Chloro-4-methylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11209295.png)
![Dimethyl 4-[4-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11209301.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B11209302.png)
![3,4-Dimethoxy-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide](/img/structure/B11209305.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B11209308.png)
![7-(2,5-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11209309.png)
![7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11209312.png)
